Methyl 1-(2-benzenesulfonamido-1,3-thiazole-4-carbonyl)piperidine-4-carboxylate
Overview
Description
Methyl 1-(2-benzenesulfonamido-1,3-thiazole-4-carbonyl)piperidine-4-carboxylate is a complex organic compound featuring a thiazole ring, a piperidine ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-benzenesulfonamido-1,3-thiazole-4-carbonyl)piperidine-4-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Benzenesulfonamide Group: This step involves the sulfonation of the thiazole ring using benzenesulfonyl chloride in the presence of a base like pyridine.
Formation of the Piperidine Ring: The piperidine ring can be introduced through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using halogens like bromine in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical interactions. Its structural motifs are common in bioactive molecules, suggesting potential pharmacological applications.
Medicine
Medicinally, the compound could be explored for its potential as a drug candidate. The presence of the thiazole ring and benzenesulfonamide group suggests possible antimicrobial, anti-inflammatory, or anticancer activities.
Industry
Industrially, the compound might be used in the development of new materials or as a precursor in the synthesis of dyes, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action for Methyl 1-(2-benzenesulfonamido-1,3-thiazole-4-carbonyl)piperidine-4-carboxylate would depend on its specific biological target. Generally, compounds with similar structures can act by:
Inhibiting Enzymes: By binding to the active site or allosteric sites of enzymes, thus preventing substrate binding or altering enzyme activity.
Receptor Modulation: Binding to receptors on cell surfaces, either activating or inhibiting signal transduction pathways.
Interfering with DNA/RNA: Binding to nucleic acids, potentially affecting transcription or translation processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(2-benzenesulfonamido-1,3-thiazole-4-carbonyl)piperidine-4-carboxylate: can be compared to other thiazole-containing compounds like thiamine (Vitamin B1) or sulfonamide drugs.
Thiazole Derivatives: These compounds often exhibit antimicrobial and anti-inflammatory properties.
Piperidine Derivatives: Known for their use in pharmaceuticals, particularly in the synthesis of analgesics and antipsychotics.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer a distinct set of biological activities not seen in simpler analogs. The presence of both a thiazole ring and a benzenesulfonamide group within the same molecule is relatively rare and could lead to unique interactions with biological targets.
Properties
IUPAC Name |
methyl 1-[2-(benzenesulfonamido)-1,3-thiazole-4-carbonyl]piperidine-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S2/c1-25-16(22)12-7-9-20(10-8-12)15(21)14-11-26-17(18-14)19-27(23,24)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHLQWMDTSSJPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.